REACTION_CXSMILES
|
[CH:1]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([OH:8])[CH:2]=1.[OH-].[Na+].[CH2:11]([O:13][C:14](Cl)=[O:15])[CH3:12].S(S([O-])=O)([O-])=O.[Na+].[Na+]>O>[CH2:11]([O:13][C:14]([NH:7][C:6]1[CH:5]=[CH:4][C:3]([OH:8])=[CH:2][CH:1]=1)=[O:15])[CH3:12] |f:1.2,4.5.6|
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Name
|
|
Quantity
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33.36 g
|
Type
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reactant
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Smiles
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C1=CC(=CC=C1N)O
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
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120 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
24 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
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reactant
|
Smiles
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S(=O)([O-])S(=O)[O-].[Na+].[Na+]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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cooled to ice salt bath temperature
|
Type
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ADDITION
|
Details
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mixed
|
Type
|
FILTRATION
|
Details
|
The solid was filtered by suction
|
Type
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WASH
|
Details
|
washed with cold water (50 ml)
|
Type
|
CUSTOM
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Details
|
Recrystallization from hot water
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Type
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CUSTOM
|
Details
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gave a crystalline powder, 48.3 g (89%), MP 120°-123°
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)NC1=CC=C(C=C1)O
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |